molecular formula C10H11N3 B1296768 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine CAS No. 66367-67-7

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

Cat. No. B1296768
CAS RN: 66367-67-7
M. Wt: 173.21 g/mol
InChI Key: PJNHMZXAVFWBIL-UHFFFAOYSA-N
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Description

“4-Methyl-5-phenyl-2H-pyrazol-3-ylamine” is a chemical compound with the CAS Number: 66367-67-7. It has a molecular weight of 173.22 . It is also available in the form of a hydrochloride salt .


Molecular Structure Analysis

The linear formula of “4-Methyl-5-phenyl-2H-pyrazol-3-ylamine” is C10H11N3 . The InChI key is UMDNRKCXSUJMCY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4-Methyl-5-phenyl-2H-pyrazol-3-ylamine” is a solid at room temperature .

Scientific Research Applications

1. General Information “4-Methyl-5-phenyl-2H-pyrazol-3-ylamine” is a chemical compound with the CAS Number: 66367-67-7 and a molecular weight of 173.22 . It’s a solid substance that should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .

2. Pyrazole Scaffold The compound belongs to the family of pyrazoles, which are simple aromatic ring organic compounds. Pyrazoles have a wide range of applications in various scientific fields :

  • Medicinal Chemistry and Drug Discovery : Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals . They have been found to exhibit a number of noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
  • Agrochemistry : Pyrazoles are used in the development of new agrochemicals .
  • Coordination Chemistry and Organometallic Chemistry : Pyrazoles can act as ligands in coordination compounds .

3. Synthesis Strategies Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

1. Medicinal Chemistry and Drug Discovery Pyrazole compounds are used as scaffolds in the synthesis of bioactive chemicals . They have been found to exhibit a number of noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities . For example, some pyrazole compounds show potential antibacterial and antifungal activity .

2. Kinase Inhibitors Some pyrazole compounds have been tested as kinase inhibitors affecting the growth of MCC cells .

3. Agrochemistry Pyrazoles are used in the development of new agrochemicals .

4. Coordination Chemistry and Organometallic Chemistry Pyrazoles can act as ligands in coordination compounds .

1. Medicinal Chemistry and Drug Discovery Pyrazole compounds are used as scaffolds in the synthesis of bioactive chemicals . They have been found to exhibit a number of noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities . For example, some pyrazole compounds show potential antibacterial and antifungal activity .

2. Kinase Inhibitors Some pyrazole compounds have been tested as kinase inhibitors affecting the growth of MCC cells .

3. Agrochemistry Pyrazoles are used in the development of new agrochemicals .

4. Coordination Chemistry and Organometallic Chemistry Pyrazoles can act as ligands in coordination compounds .

Safety And Hazards

The compound is labeled with the signal word “Warning” and the hazard statement H302, which indicates that it is harmful if swallowed .

properties

IUPAC Name

4-methyl-5-phenyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNHMZXAVFWBIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60985001
Record name 4-Methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

CAS RN

66367-67-7
Record name 66367-67-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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